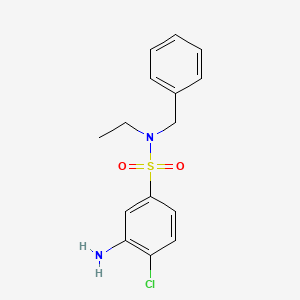

3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

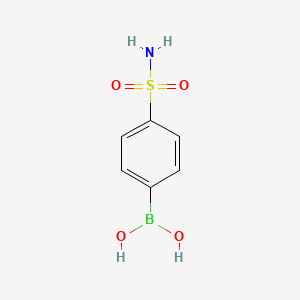

3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide derivatives, closely related to the chemical structure of interest, play a crucial role in the development of various pharmaceutical agents. They exhibit a broad spectrum of biological activities, which have been capitalized upon in the pharmaceutical industry for the development of antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antidiabetic agents, among others. For instance, research into sulfonamide-based compounds has revealed their potential as inhibitors of enzymes, which is critical for the therapeutic targeting of numerous diseases. The adaptability of sulfonamides for chemical modifications makes them valuable scaffolds for drug development, emphasizing their significance in medicinal chemistry (He Shichao et al., 2016).

Environmental Science Applications

In the context of environmental science, the degradation and fate of sulfonamide compounds in aquatic environments are of significant interest. These studies are crucial for understanding the environmental impact of pharmaceuticals and personal care products containing sulfonamide structures. Research has shown that despite wastewater treatments effectively reducing their concentrations, these compounds persist in the environment due to continuous introduction and consumption. This persistence highlights the need for ongoing monitoring and evaluation of their environmental fate and potential ecological impacts (Camille Haman et al., 2015).

Organic Synthesis Applications

The versatility of sulfonamide derivatives extends to organic synthesis, where they are utilized in the synthesis of complex organic molecules. The presence of the sulfonamide group can influence the reactivity and stability of organic compounds, making them integral in the development of novel synthetic methodologies. For instance, the synthesis of cyclic compounds containing aminobenzenesulfonamide showcases the utility of these groups in constructing multifunctional molecules with potential applications in drug development and material science (Kyosuke Kaneda, 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c1-2-18(11-12-6-4-3-5-7-12)21(19,20)13-8-9-14(16)15(17)10-13/h3-10H,2,11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIXLXWHXHOBLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.